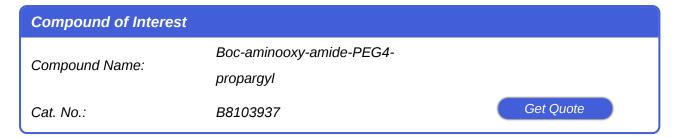


A Guide to Functional Assays for Confirming ADC Potency Post-Conjugation

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For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the successful conjugation of a potent cytotoxic payload to a monoclonal antibody. Post-conjugation, it is imperative to confirm that the ADC retains its biological activity and potency. This guide provides a comparative overview of key functional assays essential for evaluating ADC potency, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of appropriate methods for your ADC development program.

Core Functional Assays for ADC Potency Evaluation

A comprehensive assessment of an ADC's potency involves a suite of in vitro and ex vivo assays that interrogate different aspects of its mechanism of action, from target binding and internalization to the induction of cell death and stability in biological matrices. The primary assays include:

- Cytotoxicity Assays: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cells.
- Internalization Assays: To quantify the efficiency and rate at which the ADC is internalized by target cells.



- Bystander Effect Assays: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
- Linker Stability Assays: To assess the stability of the linker connecting the antibody and the payload in a physiological environment.

Cytotoxicity Assays: Measuring the Killing Efficacy

Cytotoxicity assays are fundamental to determining the potency of an ADC. These assays measure the ability of the ADC to kill cancer cells and are crucial for establishing a doseresponse relationship and calculating the IC50 value. A significant difference in IC50 between antigen-positive and antigen-negative cell lines is a key indicator of target-specific killing.

Comparison of Common Cytotoxicity Assay Methods

Several methods are available to assess cell viability, each with its own advantages and limitations. The choice of assay can impact the interpretation of results, particularly due to potential interferences.



Assay Method	Principle	Advantages	Disadvantages
MTT (3-(4,5- dimethylthiazol-2- yl)-2,5- diphenyltetrazolium bromide)	Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which is measured spectrophotometrically .[1]	Well-established, cost-effective.	Requires a solubilization step which can introduce variability. The formazan product is insoluble. Potential for interference from compounds that affect cellular metabolism.[2]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)	Similar to MTT, but the tetrazolium salt XTT is reduced to a water-soluble orange formazan product.	No solubilization step required, leading to higher throughput and less variability.	Can be less sensitive than other methods.
CellTiter-Glo® (ATP Assay)	Measures the amount of ATP present in viable cells using a luciferase reaction, which generates a luminescent signal.[3]	High sensitivity (can detect as few as 15 cells), rapid, and amenable to high-throughput screening. [3] Generally shows less interference from compounds compared to tetrazolium-based assays.[4]	Higher cost compared to colorimetric assays.

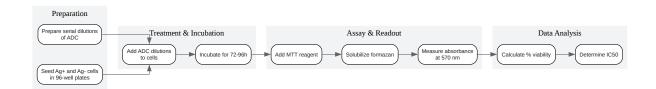
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for a standard MTT assay to determine the IC50 of an ADC.[1] [5]

• Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.



- ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add 100 μ L of the diluted ADC to the respective wells. Include wells with untreated cells as a control.
- Incubation: Incubate the plates for a period that allows for the ADC to exert its effect (typically 72-96 hours). The incubation time may need to be optimized depending on the payload's mechanism of action.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.



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Workflow for a typical ADC cytotoxicity assay.

Internalization Assays: Tracking Cellular Uptake



For an ADC to be effective, it must be internalized by the target cell to release its cytotoxic payload.[6] Internalization assays are therefore critical for confirming that the antibody component of the ADC can efficiently mediate cellular uptake.

Comparison of Internalization Assay Methods

Assay Method	Principle	Advantages	Disadvantages
Flow Cytometry	Measures the fluorescence of labeled antibodies inside cells. Surface-bound fluorescence can be quenched or stripped to specifically quantify the internalized fraction.	High-throughput, provides quantitative data on a per-cell basis, and can analyze large cell populations.[8]	Does not provide subcellular localization information. Requires cell detachment which may alter cell morphology.[8]
Confocal Microscopy / High-Content Imaging	Visualizes the localization of fluorescently labeled antibodies within the cell, often co-localized with endosomal or lysosomal markers.[9]	Provides detailed spatial information on subcellular localization. Can be used for kinetic studies in live cells.	Lower throughput than flow cytometry. Quantification can be more complex and time-consuming.[8]
pH-Sensitive Dyes	Uses dyes that fluoresce only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[10]	High signal-to-noise ratio as the dye is non-fluorescent extracellularly. Can be used in both flow cytometry and imaging.	The fluorescence signal can be influenced by the specific pH of different endosomal compartments.

Experimental Protocol: Flow Cytometry-Based Internalization Assay



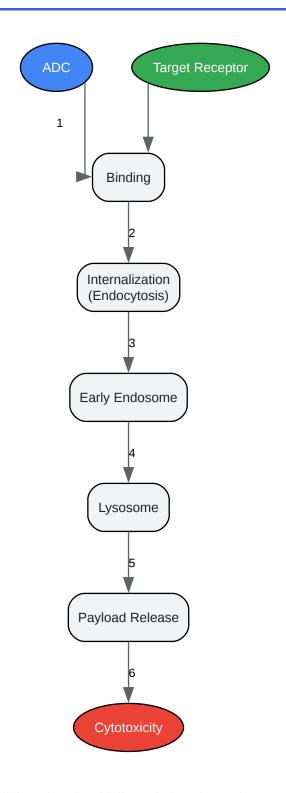




This protocol provides a step-by-step guide for quantifying ADC internalization using flow cytometry.[11][12]

- Cell Preparation: Harvest target cells and adjust the concentration to 1 x 10⁶ cells/mL in ice-cold FACS buffer (e.g., PBS with 1% BSA).
- Antibody Binding: Incubate the cells with a fluorescently labeled ADC (or a primary ADC followed by a fluorescently labeled secondary antibody) on ice for 1 hour to allow binding to the cell surface without internalization.
- Internalization Induction: Wash the cells with cold PBS to remove unbound ADC. Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A 4°C control should be maintained to represent the 0-minute time point (surface binding only).
- Stopping Internalization & Quenching: At each time point, stop internalization by placing the
 cells on ice and washing with ice-cold FACS buffer. To distinguish between surface-bound
 and internalized ADC, treat the cells with a quenching agent (e.g., trypan blue or an antifluorophore antibody) that will quench the fluorescence of the non-internalized ADC on the
 cell surface.
- Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population at each time point is measured.
- Data Analysis: The percentage of internalization can be calculated using the following formula: Internalization (%) = [(MFI at time x - MFI of quenched 0 min sample) / (MFI of unquenched 0 min sample - MFI of quenched 0 min sample)] x 100





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Cellular pathway of ADC action.

Bystander Effect Assays: Assessing Collateral Damage



The bystander effect occurs when the cytotoxic payload, once released from the ADC within a target cell, diffuses out and kills neighboring cells that may not express the target antigen.[13] This is a particularly important property for treating heterogeneous tumors.

Comparison of Bystander Effect Assay Methods

Assay Method	Principle	Advantages	Disadvantages
Co-culture Assay	Antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC. The viability of the Agcells is then assessed.	More physiologically relevant as it mimics cell-to-cell proximity in a tumor.	Requires a method to distinguish between the two cell populations (e.g., fluorescent protein expression).
Conditioned Medium Transfer Assay	The medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells. The viability of the Ag- cells is then measured.	Simpler to set up than a co-culture assay as it does not require distinguishing between cell types in the final readout.	May not fully recapitulate the localized high concentrations of the payload experienced by neighboring cells in a co-culture system.

Quantitative Data: Bystander Killing of Different Payloads

The choice of payload can significantly impact the bystander effect. Highly membranepermeable payloads are more likely to diffuse out of the target cell and kill neighboring cells.



Payload	ADC Model	Antigen- Positive Cells	Antigen- Negative Cells	Observation
PBD (pyrrolobenzodia zepine)	Anti-CD30 ADC	Karpas 299 (CD30+)	Admixed tumor model	Can mediate bystander killing with as little as 34% antigen- positive cells.[14]
MMAE (monomethyl auristatin E)	Anti-CD30 ADC	Karpas 299 (CD30+)	Admixed tumor model	Required a higher percentage of antigen-positive cells for significant bystander killing compared to PBD.[14]
ММАЕ	T-vc-MMAE	N87, BT474, SKBR3 (HER2+)	MCF7-GFP (HER2-)	Bystander effect increases with a higher fraction of Ag+ cells and higher HER2 expression on Ag+ cells.[13]

Experimental Protocol: Co-culture Bystander Effect Assay

This protocol describes a co-culture assay to evaluate the bystander effect of an ADC.[1]

- Cell Preparation: Use an antigen-negative cell line that has been engineered to express a fluorescent protein (e.g., GFP) for easy identification.
- Co-culture Seeding: Seed a mixture of Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. Include monocultures of both cell lines as controls. Incubate overnight.



- ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
- Incubation: Incubate the plate for 72-96 hours.
- Viability Assessment: Assess the viability of the Ag- (GFP-expressing) cells using flow cytometry or high-content imaging to quantify the number of viable GFP-positive cells.
- Data Analysis: A significant decrease in the viability of the Ag- cells in the co-culture treated with the ADC, compared to the monoculture control, indicates a bystander effect.

Linker Stability Assays: Ensuring Timely Payload Release

The stability of the linker is a critical attribute of an ADC, as it must remain stable in circulation to prevent premature release of the payload, which can lead to off-target toxicity.[15] Conversely, the linker must be efficiently cleaved within the target cell to release the cytotoxic drug.

Comparison of Linker Stability Assay Methods

Assay Method	Principle	Advantages	Disadvantages
ELISA (Enzyme- Linked Immunosorbent Assay)	Measures the concentration of intact ADC (antibody with payload attached) in plasma samples over time.[15]	Relatively high throughput and does not require complex instrumentation.	May be less sensitive and specific than mass spectrometry-based methods.
LC-MS/MS (Liquid Chromatography- Tandem Mass Spectrometry)	Quantifies the amount of free payload that has been released from the ADC in plasma samples.[15]	Highly sensitive and specific, providing precise quantification of the free drug.	Lower throughput and requires specialized equipment and expertise.

Comparative Data: In Vivo Stability of Different Linkers



The choice of linker chemistry has a profound impact on the in vivo stability and, consequently, the therapeutic window of an ADC.

Linker Type	ADC Model	Animal Model	Stability Observation	Reference
OHPAS (Ortho Hydroxy- Protected Aryl Sulfate)	Anti-B7-H3- MMAF	Mouse	Stable in mouse plasma.	[16]
VC-PABC (Valine-Citrulline-p-aminobenzyloxycarbonyl)	Anti-B7-H3- MMAF	Mouse	Unstable in mouse plasma due to sensitivity to carboxylesterase 1c.	[16]
Valine-Citrulline	Acetazolamide- MMAE	Mouse	More stable in serum compared to Val-Lys or Val- Arg linkers.	[17]
Valine-Alanine	Acetazolamide- MMAE	Mouse	Showed greater serum stability and therapeutic activity compared to Val-Lys or Val-Arg linkers.	[17]

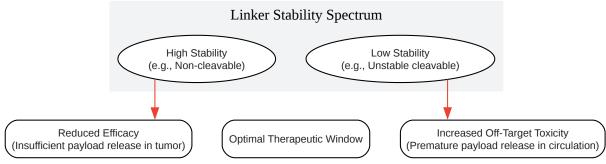
Experimental Protocol: ELISA-Based Linker Stability Assay

This protocol outlines an ELISA-based method to assess ADC stability in plasma.[15]

 In Vivo Dosing: Administer the ADC intravenously to an appropriate animal model (e.g., mouse).



- Sample Collection: Collect blood samples at various time points post-injection and process to obtain plasma.
- Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's antibody.
- Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
- Detection: Use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only detect ADCs with the payload still attached.
- Substrate Addition: Add a chromogenic substrate and measure the resulting signal with a plate reader.
- Data Analysis: The signal intensity is proportional to the amount of intact ADC in the plasma.
 A standard curve can be used for quantification. The rate of decrease in intact ADC concentration over time reflects the linker's stability.



Relationship between linker stability and therapeutic outcome.

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Impact of linker stability on ADC performance.

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